
EPZ015666
Descripción general
Descripción
EPZ015666 (GSK3235025) is a potent, selective, and orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme critical for symmetric dimethylarginine (sDMA) modification of histones and non-histone proteins. With a biochemical IC₅₀ of 22 nM and >20,000-fold selectivity over other protein methyltransferases (PMTs), this compound demonstrates remarkable specificity . It effectively reduces SmD3 methylation (a PRMT5 substrate) and exhibits dose-dependent anti-proliferative activity in mantle cell lymphoma (MCL), multiple myeloma (MM), and acute promyelocytic leukemia (APL) models . In vivo, this compound shows robust tumor growth inhibition (TGI) in xenograft models at 200 mg/kg (oral administration) without significant toxicity to normal tissues . Its molecular formula is C₂₀H₂₅N₅O₃ (MW: 383.44), and it is stable under recommended storage conditions (-20°C for powder, -80°C for solutions) .
Métodos De Preparación
Synthetic Routes and Reaction Schemes
The synthesis of EPZ015666 originated from a high-throughput screening (HTS) hit, compound 1 , identified from a 370,000-member diversity library . The initial synthetic pathway (Scheme 1) involved a multi-step sequence to optimize the tetrahydroisoquinoline (THIQ) core and cyclopentylamine side chain:
Epoxide Intermediate Formation
The synthesis began with the reaction of 2-(bromomethyl)oxirane with sodium hydride (NaH) in dimethylformamide (DMF) at room temperature for 24 hours, yielding epoxide intermediate 5 . This step established the critical oxirane ring necessary for subsequent nucleophilic ring-opening reactions.
Cyclopentylamine Ring-Opening
Epoxide 5 underwent ring-opening with cyclopentanamine in the presence of sodium borohydride (NaBH4) in dichloromethane (DCM) at ambient temperature. This step introduced the cyclopentylamino motif, a key pharmacophore for PRMT5 binding .
Boc Protection and Amide Coupling
The primary amine of the THIQ core was protected using di-tert-butyl dicarbonate (Boc₂O) in DCM with triethylamine (Et₃N). Subsequent coupling with diverse amines in ethanol, facilitated by microwave heating (110°C, 20–50 minutes), enabled exploration of structure-activity relationships (SAR) .
Deprotection and Final Product Isolation
Boc-deprotection was achieved using hydrochloric acid (HCl) in ethyl acetate at 0°C, yielding the final amino alcohol derivatives. Crystallization techniques were employed to isolate stereoisomers, with the S-isomer demonstrating superior potency .
Table 1: Key Synthetic Steps for this compound
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
1 | 2-(bromomethyl)oxirane, NaH, DMF, 24 h | Epoxide formation | 65% |
2 | Cyclopentanamine, NaBH4, DCM, 1 h | Ring-opening | 78% |
3 | Boc₂O, Et₃N, DCM, 16 h | Amine protection | 92% |
4 | Amine, EtOH, DIPEA, microwave 110°C | Amide coupling | 45–85% |
5 | HCl, EtOAc, 4 h | Deprotection | 90% |
Optimization Strategies for Improved Pharmacokinetics
Cation−π Interaction Optimization
Retention of the THIQ moiety was critical due to its cation−π interaction with S-adenosylmethionine (SAM), the cofactor of PRMT5. Modifications to the THIQ core, such as introducing electron-donating groups, enhanced binding affinity (Ki = 5 nM) .
Amide Substituent Screening
Parallel synthesis of >50 analogues explored aliphatic and aromatic amides. Compound 15 , featuring a 4-aminotetrahydropyran substituent, exhibited a 10-fold improvement in cellular potency (IC50 = 22 nM) compared to the HTS hit .
Physicochemical Property Modulation
High microsomal clearance (CL > 50% hepatic blood flow) in early leads prompted a reduction in lipophilicity (cLogD from 4.2 to 2.8). Introducing polar groups in the amide side chain improved metabolic stability, yielding this compound with scaled human liver microsomal (HLM) CL of 12 mL/min/kg .
Table 2: Lead Compound Optimization
Compound | cLogD | HLM CL (mL/min/kg) | Z-138 IC50 (nM) |
---|---|---|---|
1 | 4.2 | 56 | 450 |
10 | 3.5 | 38 | 120 |
15 | 3.0 | 22 | 96 |
This compound | 2.8 | 12 | 61 |
Analytical Characterization and Quality Control
Chromatographic Purity Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirmed >99% purity for this compound. LC-MS (ESI+) showed [M+H]+ = 478.2 Da, consistent with the molecular formula C₂₄H₃₁N₅O₂ .
Stereochemical Validation
X-ray crystallography (PDB: 4X60, 4X61) resolved the S-configuration at the THIQ chiral center, critical for SAM binding. Nuclear Overhauser effect (NOE) NMR studies corroborated the crystal data .
Solubility and Stability Profiling
This compound exhibits high solubility in DMSO (>19.2 mg/mL) and moderate aqueous solubility (0.8 mg/mL in PBS pH 7.4). Accelerated stability studies (40°C/75% RH, 4 weeks) showed <5% degradation .
Table 3: Analytical Data for this compound
Parameter | Method | Result |
---|---|---|
Purity | HPLC | ≥99% |
Molecular Weight | LC-MS | 477.54 Da |
Solubility (DMSO) | Gravimetric | >19.2 mg/mL |
Plasma Protein Binding | Equilibrium dialysis | 30% (mouse) |
Scale-Up and Process Chemistry
Pilot-Scale Synthesis
Kilogram-scale production utilized microwave-assisted amide coupling to reduce reaction times from 24 hours to 50 minutes. Catalytic hydrogenation replaced NaBH4 for safer reduction of intermediates .
Crystallization Process Optimization
Anti-solvent crystallization (EtOAc/heptane) achieved 98% enantiomeric excess (ee) for the S-isomer. Particle size distribution (PSD) was controlled via cooling ramp rates (0.5°C/min) .
Parameter | Lab Scale | Pilot Scale |
---|---|---|
Batch Size | 5 g | 2 kg |
Reaction Time | 24 h | 3.5 h |
Yield | 45% | 68% |
Purity | 95% | 99% |
Análisis De Reacciones Químicas
Tipos de reacciones
EPZ015666 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de pirimidina y la parte de oxetano. Estas reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del compuesto .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO), bases como el hidróxido de sodio y agentes de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC). Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para lograr rendimientos óptimos .
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran this compound son típicamente el inhibidor deseado en sí mismo y sus diversos intermedios. Estos intermedios se controlan y purifican cuidadosamente para garantizar la síntesis exitosa del compuesto final .
Aplicaciones Científicas De Investigación
Antitumor Activity
Case Studies and Research Findings
- Mantle Cell Lymphoma (MCL) : EPZ015666 has demonstrated significant antitumor activity against MCL cell lines and xenograft models. In vitro studies revealed that treatment with this compound led to apoptosis in MCL cell lines, with half-maximal inhibitory concentrations (IC50) in the nanomolar range . In vivo studies further confirmed its efficacy, showing dose-dependent tumor regression in xenograft models .
- HTLV-1 Infected Cells : Recent research highlighted the effectiveness of this compound against HTLV-1 transformed T-cell lines. The compound induced cellular toxicity and apoptosis, indicating its potential application in treating diseases associated with HTLV-1 infection .
- Other Cancer Types : Preliminary data suggest that this compound may also be effective against other malignancies. For example, it has shown promise in preclinical models of solid tumors, although clinical trials have reported limited efficacy outside MCL .
Clinical Trials and Safety Profile
This compound has been evaluated in several clinical trials for various cancers. While it demonstrated manageable dose-dependent toxicity, most trials reported limited clinical benefits beyond MCL . Adverse events were common but generally manageable; however, significant side effects were noted at higher doses, necessitating careful monitoring during treatment .
Clinical Trial | Cancer Type | Dose Range | Adverse Events | Outcome |
---|---|---|---|---|
NCT03614728 | Solid Tumors | 50-800 mg QD | Nausea, fatigue | Terminated |
NCT04676516 | MCL | 12.5-600 mg QD | Manageable | Completed |
NCT02783300 | Various | 35-1600 mg QD | Grade 3 events | Completed |
Mecanismo De Acción
EPZ015666 ejerce sus efectos al inhibir selectivamente PRMT5, una enzima responsable de la metilación de residuos de arginina en varias proteínas sustrato. Al bloquear la actividad de PRMT5, this compound interrumpe la formación de dimetilarginina simétrica, lo que lleva a alteraciones en la expresión genética y los procesos celulares. Esta inhibición finalmente da como resultado la supresión del crecimiento tumoral, la protección de las células neuronales y la inhibición de la transformación viral .
Comparación Con Compuestos Similares
EPZ015666 vs. EPZ015866
EPZ015866, a structurally related compound, was compared to this compound in osteoclast differentiation assays. While both inhibit PRMT5, EPZ015866 demonstrated superior potency:
- EPZ015866 : Inhibited tartrate-resistant acid phosphatase (TRAP)-positive osteoclast formation at 20 nM (IC₅₀ ~20 nM).
- This compound: Required 1,000 nM to achieve comparable inhibition (IC₅₀ ~1,000 nM) . Structural differences in the piperidine-acetyl group may underlie this divergence .
This compound vs. GSK3326595
GSK3326595, another oral PRMT5 inhibitor, shares functional similarities but differs pharmacologically:
- Selectivity : this compound has >20,000-fold selectivity over other PMTs, while GSK3326595’s selectivity profile is less documented .
- Clinical Applications: this compound has shown synergy with arsenic trioxide (As₂O₃) in APL models, inducing degradation of As₂O₃-resistant PML-RARα mutants .
This compound vs. 6-[(1-Acetylpiperidin-4-yl)Amino]Pyrimidine-4-Carboxylic Acid Lithium Salt
This lithium salt derivative shares a core structure with this compound but differs in solubility and pharmacokinetics:
- Bioavailability : this compound’s oral bioavailability is well-established, whereas the lithium salt’s absorption and distribution are uncharacterized .
- Target Engagement : this compound binds PRMT5 with a Kᵢ of 5 nM, confirmed by cellular thermal shift assays (CETSA) in A375 cells . The lithium salt’s binding affinity remains untested .
This compound vs. Early-Generation PRMT5 Inhibitors
Early inhibitors like LLY-283 and GSK591 lack oral bioavailability and show narrower therapeutic indices:
Key Comparative Data
Mechanistic and Therapeutic Advantages
- Dual Antitumor-Immune Effects : this compound suppresses PD-L1 in tumor cells while enhancing T-cell cytokine production, a unique feature among PRMT5 inhibitors .
- Broad Tumor Applicability : this compound is effective in hematologic (MCL, MM) and solid (cervical, glioblastoma) cancers, whereas GSK3326595 is focused on solid tumors .
Actividad Biológica
EPZ015666 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various biological processes, particularly in cancer progression and immune response. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and potential therapeutic applications.
PRMT5 is involved in the methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular signaling. This compound specifically inhibits PRMT5 enzymatic activity, leading to altered cellular functions. The compound has shown a half-maximal inhibitory concentration (IC50) of approximately 22 nM , demonstrating its potency against PRMT5 while exhibiting selectivity over other methyltransferases .
Effects on T-Cell Lines
This compound has been extensively studied in T-cell lines, particularly those transformed by the Human T-lymphotropic virus type 1 (HTLV-1). In vitro experiments revealed that treatment with this compound resulted in:
- Increased Apoptosis : A dose-dependent increase in apoptosis was observed in HTLV-1-transformed cell lines compared to uninfected Jurkat T-cells. The IC50 concentrations for these infected cells were significantly lower than those for normal resting CD4+ T-cells, indicating selective toxicity .
- PARP Cleavage : Immunoblot analysis showed that this compound treatment led to increased cleavage of PARP, a marker for apoptosis, confirming the induction of programmed cell death .
Table 1: Summary of In Vitro Effects of this compound on T-Cell Lines
Cell Line | IC50 (nM) | Apoptosis Induction | PARP Cleavage |
---|---|---|---|
HTLV-1-Infected | <22 | Yes | Increased |
Jurkat (Uninfected) | >1000 | No | Not Significant |
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models:
- Xenograft Models : Administration of this compound in mouse models with mantle cell lymphoma (MCL) xenografts resulted in significant tumor reduction and improved survival rates. The compound exhibited dose-dependent antitumor activity, reinforcing its potential as a therapeutic agent .
- Humanized Immune System Mice : In HTLV-1-infected humanized mice, this compound treatment not only decreased tumor burden but also enhanced survival outcomes following disease onset .
Immune Modulation
Recent research indicates that PRMT5 inhibition by this compound also affects immune cell activation:
- Dendritic Cells : Inhibition of PRMT5 modulates dendritic cell activation by affecting metabolic pathways critical for their function. This suggests that this compound may have broader implications beyond cancer therapy, potentially enhancing immune responses against tumors .
Case Study 1: HTLV-1 Transformation
A study demonstrated that this compound effectively blocked HTLV-1-mediated T-cell immortalization in vitro. The findings indicated that PRMT5 activity is essential for the transformation process, suggesting that targeting this enzyme could disrupt viral oncogenesis .
Case Study 2: Mantle Cell Lymphoma
In another case study involving MCL patients, oral dosing with this compound showed promising results in preclinical models. The compound led to significant reductions in tumor size and was well-tolerated by subjects, paving the way for further clinical trials .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of EPZ015666 as a PRMT5 inhibitor, and how can its target engagement be experimentally validated?
this compound binds to PRMT5 through specific interactions: its hydroxyl group forms hydrogen bonds with Glu444 and Leu437, while its tetrahydroisoquinoline (THIQ) ring engages in π-π stacking with Phe327 and cation-π interactions with S-adenosylmethionine (SAM) . To validate target engagement, use cellular thermal shift assays (CETSA) to confirm direct binding in live cells (e.g., A375 melanoma cells) . Biochemical assays measuring inhibition of symmetric dimethylarginine (sDMA) on substrates like SmD3 (IC₅₀ = 22 nM) are also critical .
Q. How selective is this compound against other methyltransferases, and what assays are used to assess selectivity?
this compound exhibits >20,000-fold selectivity for PRMT5 over 20 other protein methyltransferases (PMTs) . To confirm selectivity, perform biochemical inhibition assays against a panel of PMTs (e.g., PRMT1, SETD8) at concentrations up to 50 µM. For cellular specificity, monitor off-target methylation using Western blotting or mass spectrometry for non-PRMT5 substrates (e.g., histone H4 arginine methylation by PRMT1) .
Q. What in vitro models demonstrate this compound’s anti-proliferative effects, and how are these experiments designed?
this compound reduces viability in MCL cell lines (Z-138, Jeko-1) with IC₅₀ values of 96–904 nM . Use dose-response assays (0–10 µM) over 72–96 hours, measuring viability via ATP-based assays (e.g., CellTiter-Glo). Include controls for PRMT5-specific effects, such as siRNA knockdown or rescue experiments with methylated substrates (e.g., SmD3) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s effects across different cancer models?
In cervical cancer (U14 cells), this compound (10 µM) does not reduce viability but suppresses PD-L1 expression and enhances T-cell cytokine secretion . In contrast, it induces apoptosis in MCL and multiple myeloma models . To reconcile this, perform context-specific analyses :
- Compare PRMT5 dependency using genetic (CRISPR/Cas9) or pharmacological inhibition.
- Evaluate downstream pathways (e.g., NF-κB, STAT3) via RNA-seq or phospho-proteomics .
- Use syngeneic models to assess tumor-immune interactions (e.g., IFN-γ secretion by CD8+ T cells) .
Q. What methodologies optimize in vivo dosing of this compound for preclinical studies?
In MCL xenograft models, this compound (25–200 mg/kg, oral) shows dose-dependent tumor growth inhibition (TGI) . Key steps:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma levels with target modulation (e.g., SmD3 methylation in tumors).
- Use bioluminescence imaging or caliper measurements for tumor volume tracking.
- Combine with biomarkers (e.g., serum cytokines for immune activation) .
Q. How does this compound synergize with other therapies, and what experimental designs validate these combinations?
this compound enhances As₂O₃ efficacy in APL by degrading PML-RARα mutants via the proteasome . For combination studies:
- Use Chou-Talalay synergy assays to calculate combination indices (CI) in vitro.
- In APL models, administer this compound (50 mg/kg) with As₂O₃ (0.15 mg/kg) and monitor differentiation (CD11b expression) and apoptosis (Annexin V) .
- For immunotherapy combinations (e.g., anti-PD-1), track tumor-infiltrating lymphocytes and cytokine profiles .
Q. What functional genomics approaches identify synthetic lethal partners for this compound?
A genome-wide CRISPR/Cas9 screen in prostate cancer (PCa) cells revealed synthetic lethal interactions with this compound, including DNA repair and metabolic pathways . Methodology:
- Use lentiviral sgRNA libraries (e.g., Brunello) and screen under sub-lethal this compound doses.
- Validate hits (e.g., PARP1) with small-molecule inhibitors (e.g., olaparib) in viability assays.
- Analyze pathway enrichment via GSEA or DAVID .
Q. Methodological Considerations
Q. How to assess this compound’s immunomodulatory effects in tumor microenvironments?
- Isolate tumor-associated immune cells (e.g., CD4+/CD8+ T cells) via FACS and measure cytokine secretion (IFN-γ, TNF-α) via intracellular staining or ELISA .
- Use co-culture systems (e.g., MCL cells + autologous T cells) to model PD-L1/PD-1 interactions .
- In vivo, profile immune cells using multiplex IHC or CyTOF .
Q. What strategies validate PRMT5 inhibition in primary patient-derived samples?
- Treat primary APL cells with this compound (1–5 µM) and quantify PML-RARα degradation via Western blot .
- For ex vivo studies, use patient-derived xenografts (PDX) and monitor sDMA levels (e.g., SmD3) and proliferation (Ki-67) .
Q. Data Interpretation and Challenges
Q. How to address variability in this compound’s IC₅₀ values across cell lines?
Variability (e.g., 96 nM in Z-138 vs. 904 nM in Maver-1) may reflect differences in PRMT5 complex composition or SAM levels . Mitigate by:
- Normalizing data to PRMT5 protein expression (Western blot).
- Modulating SAM levels with methionine-free media or adenosine dialdehyde (AdOx) .
Propiedades
IUPAC Name |
N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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